molecular formula C27H29N3O5 B566213 N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester CAS No. 1013330-69-2

N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester

Cat. No.: B566213
CAS No.: 1013330-69-2
M. Wt: 475.545
InChI Key: OXWCHHJNJHVURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic Acid Methyl Ester is a reactant used in the optimization of biaryl selective HDAC1&2 inhibitors.

Properties

IUPAC Name

tert-butyl N-[2-[[4-[(methoxycarbonylamino)methyl]benzoyl]amino]-4-phenylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-27(2,3)35-26(33)30-22-15-14-21(19-8-6-5-7-9-19)16-23(22)29-24(31)20-12-10-18(11-13-20)17-28-25(32)34-4/h5-16H,17H2,1-4H3,(H,28,32)(H,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWCHHJNJHVURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
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N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
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N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
Reactant of Route 4
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N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
Reactant of Route 5
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N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
Reactant of Route 6
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N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester

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